molecular formula C16H20O3 B14861344 2-(3,5-Dimethyl-benzoyl)-cyclohexanecarboxylic acid

2-(3,5-Dimethyl-benzoyl)-cyclohexanecarboxylic acid

Cat. No.: B14861344
M. Wt: 260.33 g/mol
InChI Key: GCQWXCCUUDOPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-2-(3,5-DIMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TRANS-2-(3,5-DIMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

TRANS-2-(3,5-DIMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TRANS-2-(3,5-DIMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of TRANS-2-(3,5-DIMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications in scientific research and industry .

Properties

IUPAC Name

2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQWXCCUUDOPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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